Phenyl N-phenylphosphoramidochloridate

Catalog No.
S562191
CAS No.
51766-21-3
M.F
C12H11ClNO2P
M. Wt
267.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl N-phenylphosphoramidochloridate

CAS Number

51766-21-3

Product Name

Phenyl N-phenylphosphoramidochloridate

IUPAC Name

N-[chloro(phenoxy)phosphoryl]aniline

Molecular Formula

C12H11ClNO2P

Molecular Weight

267.65 g/mol

InChI

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZUQYQPGYEFBITH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

Synonyms

phenyl N-phenylphosphoramidochloridate, PPPAC

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

Studying Reaction Kinetics and Mechanisms:

  • Researchers have employed phenyl N-phenylphosphoramidochloridate to investigate the kinetics and mechanisms of solvolysis reactions. Solvolysis refers to the substitution of a leaving group by a solvent molecule. By studying the rate of this reaction under different conditions, scientists can gain insights into the factors affecting reaction rates and the underlying reaction mechanisms. [Source: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-phenylphosphoramidochloridate, ]

Investigating Nucleophilic Substitution Reactions:

  • Phenyl N-phenylphosphoramidochloridate serves as a valuable substrate for studying nucleophilic substitution reactions. In these reactions, a nucleophile (electron-rich species) replaces the leaving group (chloride) in the molecule. By analyzing the reaction rates and products formed with different nucleophiles, researchers can understand the reactivity patterns and selectivity of these reactions. [Source: Kinetics and Mechanism of Anilinolysis of Phenyl N-Phenylphosphoramidochloridate, ]

Potential Applications in Synthetic Chemistry:

  • The unique reactivity of phenyl N-phenylphosphoramidochloridate holds promise for its application in synthetic chemistry. The molecule can potentially act as a building block for the synthesis of more complex organophosphorus compounds, which find applications in various fields, including medicine, agriculture, and materials science. However, further research is needed to explore this potential.

  • Phosphorylation Reactions: It acts as a phosphorylating agent, facilitating the transfer of phosphate groups to alcohols and amines, forming phosphate esters.
  • Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines to form amides, showcasing its ability to link different molecular fragments together.

These reactions highlight the compound's role as an important intermediate in organic synthesis.

The synthesis of Phenyl N-phenylphosphoramidochloridate typically involves several steps:

  • Starting Materials: The synthesis begins with phosphorus oxychloride and phenol derivatives.
  • Reaction Conditions: Under controlled temperatures (usually between 70-90°C), phenol is added dropwise to phosphorus oxychloride.
  • Formation of Intermediate: The reaction produces an intermediate that can be further reacted with amines or other reagents to introduce the phosphoramido group.
  • Purification: The final product is purified through distillation or chromatography techniques to isolate Phenyl N-phenylphosphoramidochloridate from by-products.

This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

Phenyl N-phenylphosphoramidochloridate has several applications:

  • Organic Synthesis: It is used as a reagent for synthesizing phosphate esters and amides.
  • Pharmaceuticals: Potentially useful in drug development due to its ability to modify biomolecules.
  • Agricultural Chemicals: May serve as a precursor or active ingredient in pesticides or herbicides.

These applications leverage its reactivity and ability to form stable bonds with various functional groups.

Research on interaction studies involving Phenyl N-phenylphosphoramidochloridate typically focuses on its reactivity with biological molecules. For example:

  • Enzyme Interactions: Studies may investigate how this compound interacts with enzymes such as acetylcholinesterase, providing insights into its potential inhibitory effects.
  • Binding Studies: Investigations into how it binds to proteins or nucleic acids could reveal its utility in biochemical applications.

Such studies are crucial for understanding the broader implications of using this compound in biological contexts.

Phenyl N-phenylphosphoramidochloridate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Phenyl DichlorophosphateC6H5Cl2O2PUsed as a phosphorylating agent
Diphenyl PhosphateC12H13O4PKnown for its use in flame retardants
Triphenyl PhosphateC18H15O4PUtilized as a plasticizer and flame retardant

Uniqueness

Phenyl N-phenylphosphoramidochloridate is unique due to its specific phosphoramido functional group, which enhances its reactivity compared to other phosphates. This feature allows it to participate in distinct

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51766-21-3

Dates

Modify: 2023-08-15

Explore Compound Types